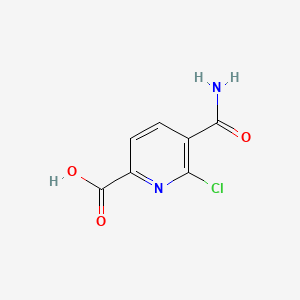

5-Carbamoyl-6-chloropicolinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Carbamoyl-6-chloropicolinic acid is a chemical compound with the molecular formula C7H5ClN2O3 . It is used for research purposes.

Synthesis Analysis

The synthesis of carbamoyl radicals, such as 5-Carbamoyl-6-chloropicolinic acid, has been described in the literature. Oxamic acids are useful precursors of carbamoyl radicals . The oxidative decarboxylation of oxamic acids can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means, generating carbamoyl radicals .Molecular Structure Analysis

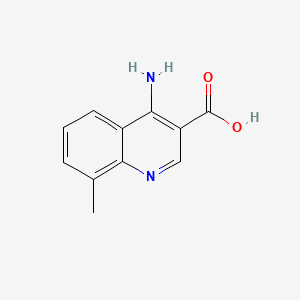

The molecular structure of 5-Carbamoyl-6-chloropicolinic acid is represented by the Inchi Code: 1S/C7H5ClN2O3/c8-5-3(6(9)11)1-2-4(10-5)7(12)13/h1-2H,(H2,9,11)(H,12,13) .Chemical Reactions Analysis

Carbamoyl radicals, such as 5-Carbamoyl-6-chloropicolinic acid, can add to unsaturated systems to provide a broad range of important amides . They can also undergo diverse radical reactions .Applications De Recherche Scientifique

Electrochemical Studies

Research has explored the electroreduction of 6-chloropicolinic acid on mercury electrodes, revealing insights into the reduction pathways and kinetic parameters. This study provides a foundational understanding of the electrochemical behavior of chloropicolinic acid derivatives, which could inform further applications in electrochemical sensors or synthesis processes (Corredor & Mellado, 2006).

Environmental Treatment

A significant application has been developed for the aqueous phase electrocatalytic hydrogenation (ECH) system using Pd catalysts for the dechlorination of chloropicolinic acid mixtures into picolinic acid. This process showcases an environmentally friendly approach to treating organic waste, demonstrating high dechlorination efficiency and potential for practical implementation in waste management (Hong-xing et al., 2016).

Synthetic Chemistry

In synthetic chemistry, studies have highlighted methodologies for the preparation of carbamoyl-substituted picolinic acids and their derivatives. For instance, the synthesis of 5-O-carbamoyl-2-epi-polyoxamic acid through an asymmetric approach indicates the versatility of these compounds in producing bioactive molecules and potential drugs. The method offers a facile route for large-scale preparation with high stereoselectivity, underscoring the relevance of 5-Carbamoyl-6-chloropicolinic acid in pharmaceutical research (Luo et al., 2009).

Mécanisme D'action

Target of Action

It’s structurally similar compound, carbachol, is known to act as an agonist of muscarinic and nicotinic receptors .

Mode of Action

Carbachol, a parasympathomimetic, acts as an agonist of muscarinic and nicotinic receptors . It is more resistant to hydrolysis by acetylcholinesterase than other choline esters, leading to a longer duration of action .

Biochemical Pathways

It’s worth noting that carbachol, a similar compound, affects the cholinergic pathways, leading to miosis and decreased intraocular pressure via increased aqueous humor outflow .

Pharmacokinetics

It is known that the compound is a white crystalline powder that is soluble in water and organic solvents, which could potentially impact its bioavailability.

Result of Action

Based on the effects of carbachol, we can infer that the compound may lead to significant parasympathetic effects .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of 5-Carbamoyl-6-chloropicolinic acid. For instance, soil temperature, the quantity of organic matter, and pH significantly affect the rate of decomposition of a similar compound, 6-chloropicolinic acid .

Propriétés

IUPAC Name |

5-carbamoyl-6-chloropyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-5-3(6(9)11)1-2-4(10-5)7(12)13/h1-2H,(H2,9,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUYFFSRNZOALH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)N)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855989 |

Source

|

| Record name | 5-Carbamoyl-6-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Carbamoyl-6-chloropicolinic acid | |

CAS RN |

1312772-66-9 |

Source

|

| Record name | 5-Carbamoyl-6-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Allyloxycarbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B596749.png)

![1H-Pyrrolo[2,3-C][1,2,5]thiadiazole](/img/structure/B596757.png)

![Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B596764.png)